o-Desethyl sildenafil

概要

説明

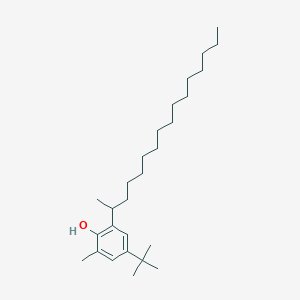

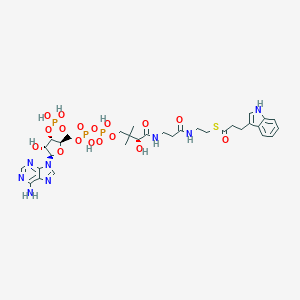

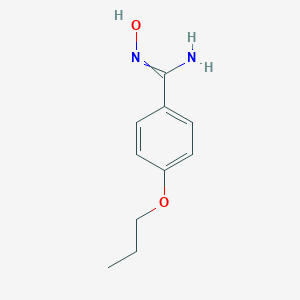

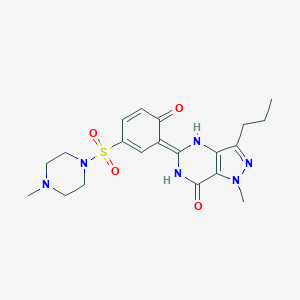

O-Desethyl Sildenafil is a metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . The chemical structure of this compound is characterized by the molecular formula C20H26N6O4S . This compound is formed through the metabolic process where sildenafil undergoes desethylation.

科学的研究の応用

O-Desethyl Sildenafil has several scientific research applications, including:

作用機序

O-Desethyl Sildenafilの作用機序は、シルデナフィルに似ています。それは、cGMPの分解に関与する酵素である、ホスホジエステラーゼタイプ5(PDE5)の選択的阻害剤として機能します。PDE5を阻害することにより、this compoundはcGMPのレベルを上昇させ、海綿体および肺血管の平滑筋細胞の弛緩につながります。 これは、血流の増加と勃起機能の改善または肺動脈圧の低下につながります .

類似の化合物:

シルデナフィル: 勃起不全および肺動脈性高血圧に使用される親化合物。

バルデナフィル: 同様の作用機序を持つ別のPDE5阻害剤ですが、薬物動態は異なります。

タダラフィル: シルデナフィルやバルデナフィルに比べて、作用時間が長いPDE5阻害剤です.

This compoundのユニークさ: this compoundは、シルデナフィルの主要な代謝産物であり、親化合物の代謝経路と薬物動態に関する洞察を提供するという点でユニークです。 その研究は、シルデナフィルおよび関連する薬剤の全体的な有効性と安全性プロファイルを理解するのに役立ちます .

生化学分析

Biochemical Properties

o-Desethyl Sildenafil, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus carvenosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .

Cellular Effects

It’s parent compound, sildenafil, has been shown to alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of sildenafil. Sildenafil acts as a potent selective, reversible inhibitor of PDE5, the enzyme responsible for the hydrolysis of cGMP . This leads to an increase in the levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.

Temporal Effects in Laboratory Settings

Studies on sildenafil have shown that after taking a dose, it will gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body system .

Dosage Effects in Animal Models

Studies on sildenafil have shown its protective effects in animal models of ischemic colitis .

Metabolic Pathways

This compound is a metabolite of sildenafil, which suggests that it is part of the metabolic pathway of sildenafil

Transport and Distribution

Sildenafil is known to be distributed in the corpus cavernosum, vessel walls, and lung tissue .

Subcellular Localization

Given that sildenafil is known to act on the enzyme PDE5, which is found in the cytoplasm of cells , it is plausible that this compound may also be localized in the cytoplasm.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Sildenafil typically involves the desethylation of sildenafil. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of acidic or basic conditions to facilitate the removal of the ethyl group from sildenafil .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where sildenafil is subjected to controlled desethylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: O-Desethyl Sildenafilは、次を含むさまざまな化学反応を受けることができます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究の応用

This compoundは、次を含むいくつかの科学研究の応用があります。

類似化合物との比較

Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Tadalafil: A PDE5 inhibitor with a longer duration of action compared to sildenafil and vardenafil.

Uniqueness of O-Desethyl Sildenafil: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .

特性

IUPAC Name |

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347623 | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-91-2 | |

| Record name | o-Desethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139755-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

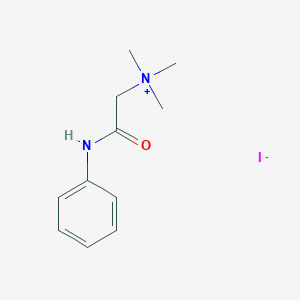

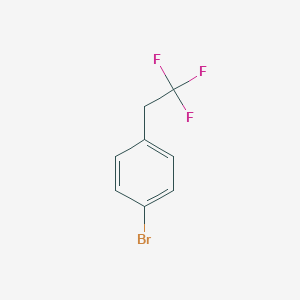

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)